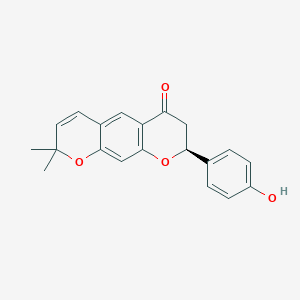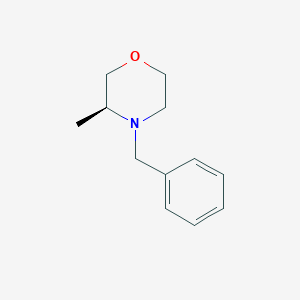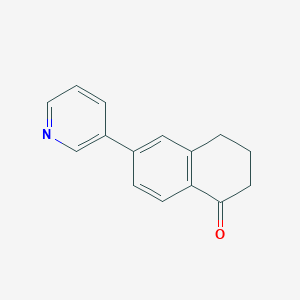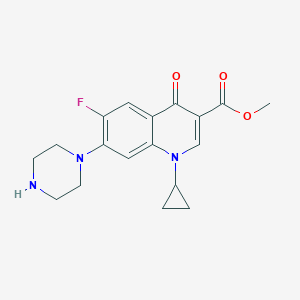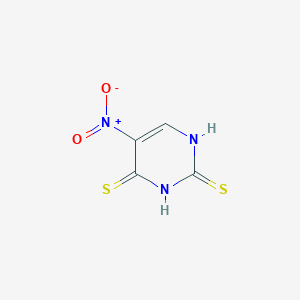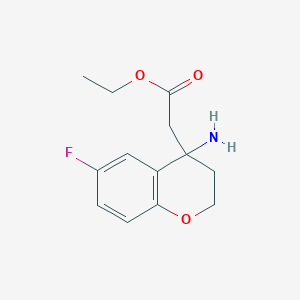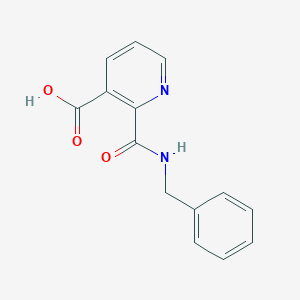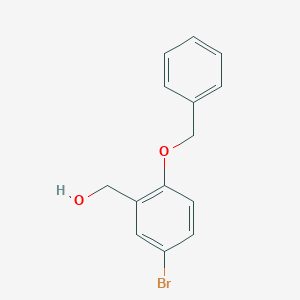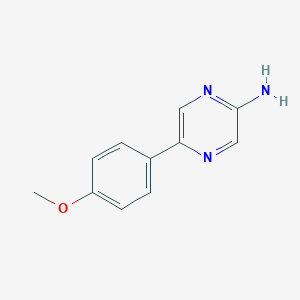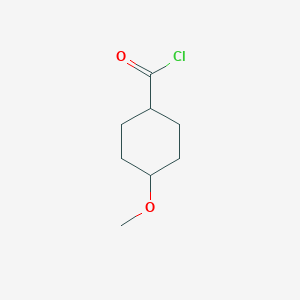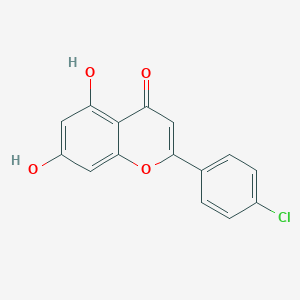
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one, also known as flavokawain A, is a naturally occurring chalcone found in the roots of kava plant (Piper methysticum). It has been traditionally used in Pacific Island cultures for its sedative, anxiolytic, and analgesic effects. However, recent scientific research has shown that flavokawain A has potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
Mechanism Of Action
The mechanism of action of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A is complex and varies depending on the disease and cell type. In cancer, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways. It also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs). In inflammation, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A inhibits the production of pro-inflammatory cytokines and enzymes by blocking the NF-κB and MAPK signaling pathways. In microbial infections, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A disrupts the cell membrane and inhibits the synthesis of DNA, RNA, and proteins.
Biochemical And Physiological Effects
Flavokawain A has been shown to have various biochemical and physiological effects on the body. In cancer, it induces apoptosis and inhibits cancer cell migration and invasion. In inflammation, it reduces the production of pro-inflammatory cytokines and enzymes. In microbial infections, it exhibits antimicrobial activity. Flavokawain A has also been shown to have hepatoprotective, neuroprotective, and cardioprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A in lab experiments include its natural origin, low toxicity, and diverse therapeutic applications. Flavokawain A is also relatively easy to synthesize and isolate from natural sources. However, the limitations of using 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A in lab experiments include its low solubility, instability, and variability in potency depending on the source and extraction method.
Future Directions
There are several future directions for the research on 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A. In cancer, future studies could focus on optimizing the dosage and delivery methods of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A to enhance its therapeutic efficacy. In inflammation, future studies could focus on identifying the specific molecular targets of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A and developing more potent analogs. In microbial infections, future studies could focus on investigating the mechanisms of resistance to 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A and developing combination therapies. Overall, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has great potential as a therapeutic agent in various diseases, and further research is needed to fully explore its therapeutic applications.
Synthesis Methods
Flavokawain A can be synthesized through several methods, including chemical synthesis, biotransformation, and extraction from natural sources. Chemical synthesis involves the reaction of 4-chloroacetophenone with 2-hydroxyacetophenone in the presence of a base catalyst. Biotransformation involves the use of microorganisms to convert precursors into 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A. Extraction from natural sources involves the isolation of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A from kava plant roots using various solvents and chromatographic techniques.
Scientific Research Applications
Flavokawain A has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including inhibition of NF-κB and activation of p53. It has also been shown to inhibit cancer cell migration and invasion. In inflammation, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In microbial infections, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to exhibit antimicrobial activity against various bacteria and fungi.
properties
CAS RN |
152969-69-2 |
|---|---|
Product Name |
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one |
Molecular Formula |
C15H9ClO4 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
InChI Key |
WBVTVCBOVVJLDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl |
synonyms |
2-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



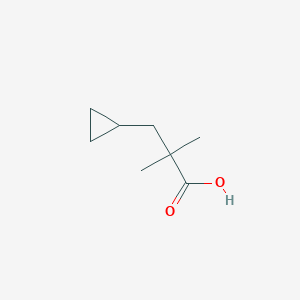
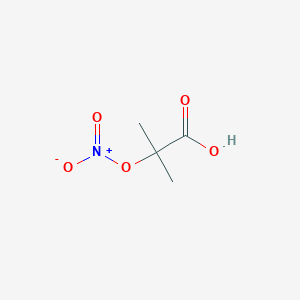
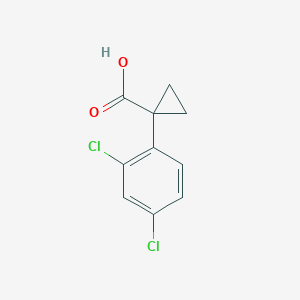
![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)
